molecular formula C18H26N2O B5918071 1-benzyl-4-(cyclohexylcarbonyl)piperazine

1-benzyl-4-(cyclohexylcarbonyl)piperazine

Cat. No. B5918071
M. Wt: 286.4 g/mol
InChI Key: CGLYCBZRDCCZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(cyclohexylcarbonyl)piperazine, also known as CPP or benzylpiperazine, is a synthetic compound that belongs to the piperazine family. It is a psychoactive substance that has been used as a recreational drug and has been reported to produce stimulant effects. However,

Mechanism of Action

The exact mechanism of action of 1-benzyl-4-(cyclohexylcarbonyl)piperazine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. It has also been shown to increase the release of serotonin and norepinephrine in the brain.
Biochemical and Physiological Effects
1-benzyl-4-(cyclohexylcarbonyl)piperazine has been shown to increase heart rate and blood pressure in animal models. It has also been reported to produce hyperthermia and seizures at high doses. However, further research is needed to fully understand the biochemical and physiological effects of 1-benzyl-4-(cyclohexylcarbonyl)piperazine.

Advantages and Limitations for Lab Experiments

1-benzyl-4-(cyclohexylcarbonyl)piperazine has several advantages for lab experiments, including its relatively low cost and easy synthesis. However, it has limitations, such as its potential for abuse and the need for careful handling due to its psychoactive effects.

Future Directions

There are several potential future directions for the research of 1-benzyl-4-(cyclohexylcarbonyl)piperazine. One area of interest is its potential in the treatment of drug addiction, as it has been shown to reduce cocaine self-administration in animal models. 1-benzyl-4-(cyclohexylcarbonyl)piperazine may also have potential in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Further research is needed to fully understand the potential therapeutic effects of 1-benzyl-4-(cyclohexylcarbonyl)piperazine and its mechanism of action.
Conclusion
In conclusion, 1-benzyl-4-(cyclohexylcarbonyl)piperazine is a synthetic compound with potential therapeutic effects that has been extensively studied for its scientific research applications. While it has limitations, such as its potential for abuse, 1-benzyl-4-(cyclohexylcarbonyl)piperazine has several advantages for lab experiments and may have potential in the treatment of neurological disorders. Further research is needed to fully understand the potential of 1-benzyl-4-(cyclohexylcarbonyl)piperazine and its mechanism of action.

Scientific Research Applications

1-benzyl-4-(cyclohexylcarbonyl)piperazine has been extensively studied for its potential therapeutic effects. It has been shown to have anxiolytic and antidepressant properties in animal models. 1-benzyl-4-(cyclohexylcarbonyl)piperazine has also been investigated for its potential in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-18(17-9-5-2-6-10-17)20-13-11-19(12-14-20)15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLYCBZRDCCZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)(cyclohexyl)methanone

Synthesis routes and methods

Procedure details

To a solution of 21.2 g (0.12 mole) of 1-benzylpiperazine in 100 ml of CHCl3 was added dropwise over a period of 30 minutes a solution of 15.0 g (0.10 mole) of cyclohexanecarbonyl chloride in 50 ml of CHCl3. The mixture was allowed to stand at room temperature during 45 minutes and was made basic with 5 g of sodium hydroxide in 50 ml of water. The nonaqueous layer was separated, dried over sodium sulphate and concentrated. The residue was distilled b.p. 150°-56° C. at 0.1-0.2 mmHg to give 21.2 g of 1-cyclohexanecarbonyl-4-benzylpiperazine.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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